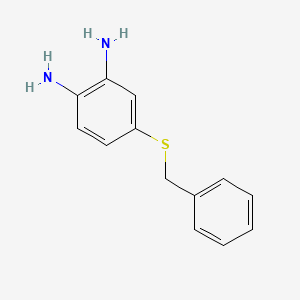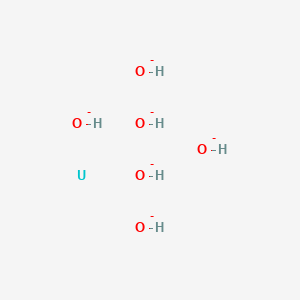
Copper;triethyl(iodo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;triethyl(iodo)phosphanium is a chemical compound with the molecular formula C6H15CuIP It is a coordination complex where copper is bonded to triethyl(iodo)phosphanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of copper;triethyl(iodo)phosphanium typically involves the reaction of cuprous iodide with triethylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
CuI+P(C2H5)3→CuP(C2H5)3I
The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Copper;triethyl(iodo)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodo group can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines, amines, and halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of copper-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Copper;triethyl(iodo)phosphanium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology and Medicine: Research is ongoing into its potential use in biological systems and as a therapeutic agent due to its unique coordination properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of copper;triethyl(iodo)phosphanium involves its ability to coordinate with various substrates. The copper center acts as a Lewis acid, facilitating the activation of substrates through coordination. This activation can lead to various chemical transformations, such as bond formation and cleavage. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Copper;triethyl(iodo)phosphanium can be compared with other similar compounds, such as:
Copper;triethylphosphine: Similar in structure but lacks the iodo group, leading to different reactivity and applications.
Copper;triphenylphosphine: Contains phenyl groups instead of ethyl groups, resulting in different steric and electronic properties.
Copper;triethylphosphite: Contains phosphite ligands, which have different coordination chemistry compared to phosphine ligands.
Uniqueness: The presence of the iodo group in this compound imparts unique reactivity and coordination properties, making it distinct from other copper-phosphine complexes.
Eigenschaften
CAS-Nummer |
56667-47-1 |
|---|---|
Molekularformel |
C6H15CuIP+ |
Molekulargewicht |
308.61 g/mol |
IUPAC-Name |
copper;triethyl(iodo)phosphanium |
InChI |
InChI=1S/C6H15IP.Cu/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q+1; |
InChI-Schlüssel |
WNXCPZZKMLFPMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[P+](CC)(CC)I.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)
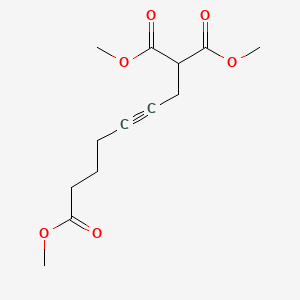
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
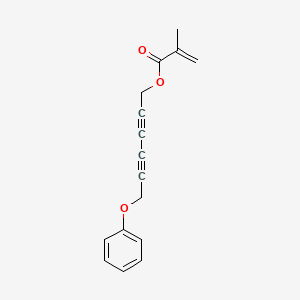
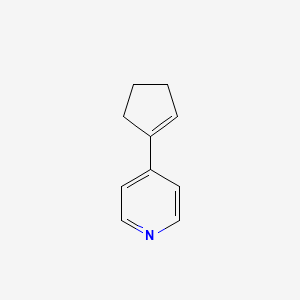
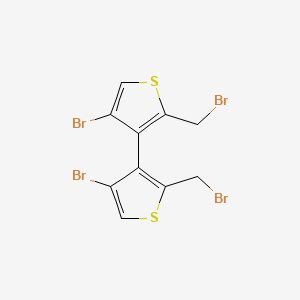
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)


![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
